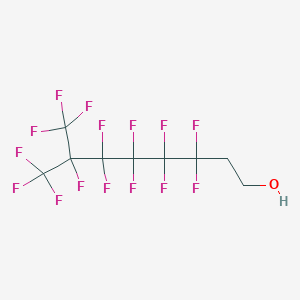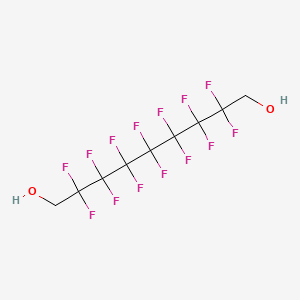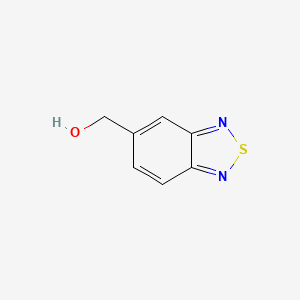
4-(噻吩-3-基)苯胺
概述
描述
“4-(Thiophen-3-yl)aniline” is a chemical compound with the molecular formula C10H9NS . It is used as a reactant in various chemical reactions .
Synthesis Analysis
“4-(Thiophen-3-yl)aniline” can be synthesized using several methods. For instance, it can be used as a reactant to synthesize Pd(I)–poly[4-(thiophen-3yl)-aniline] composite material by in situ polymerization and composite formation method . It can also be used to synthesize Schiff base, 2-methoxy-6-[(4-thiophene-3-yl-phenylimino)-methyl]-phenol by condensation reaction with o-vanillin .
Molecular Structure Analysis
The molecular structure of “4-(Thiophen-3-yl)aniline” consists of a thiophene ring attached to an aniline group . The thiophene ring is a five-membered ring with four carbon atoms and one sulfur atom. The aniline group consists of a benzene ring attached to an amine group.
Chemical Reactions Analysis
As a reactant, “4-(Thiophen-3-yl)aniline” can participate in various chemical reactions. It can be used to synthesize Pd(I)–poly[4-(thiophen-3yl)-aniline] composite material by in situ polymerization and composite formation method . It can also react with o-vanillin to form a Schiff base, 2-methoxy-6-[(4-thiophene-3-yl-phenylimino)-methyl]-phenol .
Physical And Chemical Properties Analysis
“4-(Thiophen-3-yl)aniline” is a solid substance with a melting point of 99-103 °C (lit.) . Its empirical formula is C10H9NS and it has a molecular weight of 175.25 .
科学研究应用
缓蚀
4-(噻吩-3-基)苯胺衍生物因其缓蚀性能而受到研究。例如,噻吩席夫碱化合物在酸性环境中对低碳钢表现出有效的缓蚀作用,表明在防腐蚀方面具有潜在的应用(Daoud、Douadi、Issaadi、& Chafaa,2014)(Daoud 等,2014)。
材料合成与表征
该化合物已用于金属(II)噻吩基席夫碱配合物的合成和表征。这些配合物表现出磁性和热性质,表明在材料科学和可能的电子学中具有应用(Osowole,2011)(Osowole,2011)。
电致发光
已经开发出一类发光无定形分子材料,包括 4-(噻吩-3-基)苯胺的衍生物。这些材料表现出可调色的发光特性,并在有机电致发光 (EL) 器件中具有潜在用途(Doi、Kinoshita 和 Shirota,2003)(Doi、Kinoshita 和 Shirota,2003)。
荧光传感
已经研究了与 4-(噻吩-3-基)苯胺相关的 novel 噻吩取代的 1,3,4-恶二唑衍生物在基于荧光的苯胺传感中的潜力,这在环境监测和分析化学中可能很重要(Naik、Khazi 和 Malimath,2018)(Naik、Khazi 和 Malimath,2018)。
生物传感器开发
噻吩基吡咯衍生物,包括 4-(噻吩-3-基)苯胺的类似物,已用于生物传感应用。这些衍生物表现出独特的电致变色特性,并已用于生物传感器的开发(Ayranci、Soğancı、Guzel、Demirkol、Ak 和 Timur,2015)(Ayranci 等,2015)。
电致变色材料
4-(噻吩-3-基)苯胺已被纳入 novel 电致变色材料中。这些材料使用不同的噻吩衍生物合成,表现出有希望的光学对比度和快速的转换速度,使其适用于近红外区域电致变色器件(Li、Liu、Ju、Zhang 和 Zhao,2017)(Li 等,2017)。
荧光和金属离子敏感材料
已经开发出一种 novel 的、荧光的、金属离子敏感的单体,该单体衍生自 4-(噻吩-3-基)苯胺。由于其智能的荧光和电化学特性,该单体表现出选择性传感金属离子的潜力(Ayranci 和 Ak,2016)(Ayranci 和 Ak,2016)。
晶体结构研究
4-(噻吩-3-基)苯胺衍生物的晶体结构已得到研究,为其化学性质和在材料科学和药物中的潜在应用提供了见解(Su、Wang、Liu 和 Li,2013)(Su、Wang、Liu 和 Li,2013)。
阳离子烯丙基镍(II)配合物
该化合物已用于合成带有不稳定 N,S 供体配体的阳离子烯丙基镍(II)配合物。这些配合物在催化和材料科学中具有潜在应用(Belkhiria、Mechria、Dridi、Cruz、Gomes 和 Msaddek,2018)(Belkhiria 等,2018)。
非线性光限制
4-(噻吩-3-基)苯胺的衍生物已被探索用于非线性光限制,使其适用于保护人眼和光学传感器的光电器件(Anandan、Manoharan、Narendran、Girisun 和 Asiri,2018)(Anandan 等,2018)。
多孔聚合物网络
使用 4-(噻吩-3-基)苯胺衍生物合成的多孔聚合物表现出很高的催化活性,表明其在环境修复和催化中的用途(Wei、Lu、Wang、Yang、Chen 和 Nie,2018)(Wei 等,2018)。
水样提取吸附剂
用 Fe3O4 纳米粒子改性的聚(吲哚-共-噻吩)已被用于从水样中提取苯胺衍生物,展示了在环境分析中的潜力(Ebrahimpour、Amiri、Baghayeri、Rouhi 和 Lakouraj,2017)(Ebrahimpour 等,2017)。
用于太阳能电池的电化学合成
合成了一种基于 4-(噻吩-3-基)苯胺的新型单体,用于电化学聚合。所得聚合物展示了作为染料敏化太阳能电池中对电极的潜力,表明其在可再生能源技术中的相关性(Shahhosseini、Nateghi、Kazemipour 和 Zarandi,2016)(Shahhosseini 等,2016)。
用于药物应用的细胞毒性研究
已经合成并研究了与 4-(噻吩-3-基)苯胺相关的 N-噻吩酰基-N'-取代苯基硫代氨基甲酰胺衍生物的细胞毒性。这些研究有助于了解这些化合物在癌症治疗中的药物潜力(Pandey、Pratap、Marverti、Kaur 和 Jasinski,2019)(Pandey 等,2019)。
稀土金属配合物
该化合物已被用于合成带有噻吩酰胺配体的稀土金属配合物。这些配合物在催化和材料科学中具有潜在应用(Wang、Cui、Miao、Li 和 Huang,2007)(Wang 等,2007)。
安全和危害
未来方向
作用机制
Target of Action
It is known that this compound can be used as a reactant in the synthesis of various other compounds , suggesting that its targets could be diverse depending on the specific reactions it is involved in.
Mode of Action
The mode of action of 4-(Thiophen-3-yl)aniline is primarily through its role as a reactant in the synthesis of other compounds . For example, it can be used to synthesize Pd(I)–poly[4-(thiophen-3yl)-aniline] composite material by in situ polymerization and composite formation method . It can also participate in the condensation reaction with o-vanillin to form a Schiff base .
Result of Action
The molecular and cellular effects of 4-(Thiophen-3-yl)aniline’s action would largely depend on the specific compounds it helps synthesize . As such, its effects can be diverse and context-dependent.
属性
IUPAC Name |
4-thiophen-3-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-7H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPDHLDQINBFPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399657 | |
| Record name | 4-(Thiophen-3-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
834884-74-1 | |
| Record name | 4-(Thiophen-3-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Thiophen-3-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-(Thiophen-3-yl)aniline contribute to the stability of Zn-doped WO3 in photoelectrochemical systems?
A1: Research indicates that both 4-(Thiophen-3-yl)aniline (PThA) and the [Fe(CN)6]4- ion contribute to the stability of Zn-doped WO3 surfaces in aqueous systems. [, ] While the exact mechanism is not fully elucidated, the adsorption of both PThA and [Fe(CN)6]4- onto the Zn-doped WO3 surface is suggested to play a role. This adsorption might limit direct contact between the Zn-doped WO3 and the aqueous environment, thus enhancing its stability. Further research is needed to fully understand the interaction dynamics at the interface.
Q2: What is the significance of the "p-p junction straddling gap" observed in Zn-doped WO3 / Poly 4-(Thiophen-3-yl)aniline assemblies?
A2: The formation of a "p-p junction straddling gap" in Zn-doped WO3 / Poly 4-(Thiophen-3-yl)aniline (PThA) assemblies is crucial for their photoelectrochemical activity. [, ] This specific type of junction facilitates charge transfer between the inorganic (Zn-doped WO3) and organic (PThA) components via a hole transfer mechanism. This means that upon light absorption, the generated holes in the Zn-doped WO3 can easily migrate to PThA, promoting charge separation and enhancing photocatalytic efficiency.
Q3: How does 4-(Thiophen-3-yl)aniline behave as a ligand in coordination chemistry?
A3: 4-(Thiophen-3-yl)aniline can act as a starting material for the synthesis of Schiff base ligands. [] For example, it reacts with o-vanillin to form a tridentate ONS Schiff base ligand. This ligand coordinates to various metal ions like Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Pd(II), forming complexes with different geometries. The presence of the thiophene ring in the ligand structure can influence the electronic properties and potentially the catalytic activity of the resulting metal complexes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-nitro-4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1351021.png)

![5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B1351024.png)




![[1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol](/img/structure/B1351034.png)




